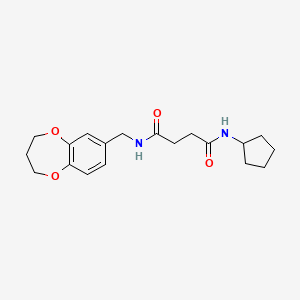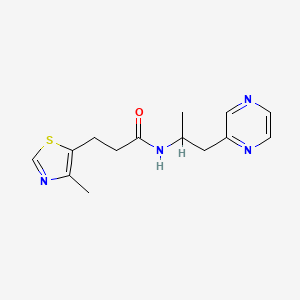![molecular formula C23H33N3O3 B4384417 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B4384417.png)
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
Vue d'ensemble
Description
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of 1-(cyclopropylcarbonyl)-4-piperidinol. This can be achieved through the reaction of cyclopropylcarbonyl chloride with 4-hydroxypiperidine under basic conditions.
Benzamide Formation: The next step involves the coupling of the piperidine derivative with 4-hydroxybenzamide. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Coupling: The final step is the introduction of the N-[(1-ethyl-2-pyrrolidinyl)methyl] group. This can be achieved through reductive amination using an appropriate aldehyde and a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the benzamide ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neurological function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-2-pyrrolidinyl)methyl]benzamide
- 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide
Uniqueness
The unique structural features of this compound, such as the specific arrangement of functional groups, confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-2-25-13-3-4-19(25)16-24-22(27)17-7-9-20(10-8-17)29-21-11-14-26(15-12-21)23(28)18-5-6-18/h7-10,18-19,21H,2-6,11-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTOAXPNJOKSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-4-{[(4-isopropylmorpholin-2-yl)acetyl]amino}phenyl)propanamide](/img/structure/B4384349.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-(propionylamino)benzamide](/img/structure/B4384353.png)

![2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B4384366.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B4384381.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4384390.png)
![6-[2-(morpholin-4-ylmethyl)phenyl]quinoline](/img/structure/B4384401.png)
![8-chloro-3-(1-ethyl-1H-imidazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4384409.png)
![N-[2-(3-chlorophenyl)ethyl]-2-{methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}acetamide](/img/structure/B4384425.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4384428.png)
![N-isopropyl-3-(1H-pyrazol-1-ylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4384433.png)

